(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone
Description
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(2-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c19-15-4-2-1-3-14(15)18(21)20-8-7-13(10-20)12-5-6-16-17(9-12)23-11-22-16/h1-6,9,13H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUHYNOFGHPVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of 1,4-diketones with ammonia or primary amines.
Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole and pyrrolidine intermediates with a bromophenyl methanone derivative using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the methanone.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or quinones.
Reduction: Alcohols or amines can be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine:
Biochemical Research: Used in studies to understand the interaction of small molecules with biological macromolecules.
Industry:
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. The bromophenyl group may enhance binding affinity through halogen bonding .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Methanone Derivatives
Several analogs share the benzo[d][1,3]dioxol-5-yl-pyrrolidin-1-yl methanone scaffold but differ in substituents on the aromatic ring or heterocycle. Key examples include:
Substituent Variations on the Aromatic Ring
- (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-hydroxyphenyl)methanone (CAS: 2034616-88-9): Replaces the 2-bromophenyl group with a 3-hydroxyphenyl moiety.
Heterocycle Modifications
- (5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)(pyrrolidin-1-yl)methanone (4e): Features a dihydropyrazole core instead of pyrrolidine, with a tert-butyl group enhancing steric bulk. This compound demonstrated a 95% yield and a melting point of 160–162°C, suggesting high synthetic efficiency and crystallinity .
- Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone (CAS: 1420867-95-3): Replaces pyrrolidine with azetidine (a four-membered ring), introducing ring strain and a hydroxymethyl group. The smaller ring size may reduce conformational flexibility but improve metabolic stability .
Hybrid Structures with Additional Heterocycles
- This compound showed 63% yield and was evaluated as a tubulin inhibitor .
- (S)-(5-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazol-4-yl)(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)methanone (27): Contains a thiazole ring and dimethoxybenzyl group, contributing to dual orexin receptor antagonism (IC₅₀ < 100 nM). The thiazole’s electron-withdrawing properties may modulate pharmacokinetics .
Key Research Findings
- Antibacterial Activity : Compound 4e, with a dihydropyrazole core, showed potent antibacterial effects, likely due to the tert-butyl group enhancing membrane penetration .
- CNS Activity: Structural similarity to MDPV (a psychoactive substance) suggests the target compound may interact with monoamine transporters, though this remains unverified .
- Tubulin Inhibition: Quinoline-containing F7 demonstrated moderate tubulin inhibition, highlighting the impact of aromatic planar systems on cytoskeletal targets .
- Receptor Antagonism : Thiazole-based compound 27’s orexin receptor antagonism underscores the role of heterocycles in modulating G-protein-coupled receptor activity .
Biological Activity
The compound (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone, identified by its CAS number 2034341-22-3, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 364.2 g/mol. The structure features a pyrrolidine ring linked to a benzo[d][1,3]dioxole moiety and a 2-bromophenyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈BrNO₃ |
| Molecular Weight | 364.2 g/mol |
| CAS Number | 2034341-22-3 |
Anticancer Properties
Research indicates that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer activities. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study:
A study published in Molecules evaluated a series of compounds related to this compound against MDA-MB-231 cells. The results indicated that these compounds could significantly reduce cell viability with IC50 values in the low micromolar range. The most potent compound showed an IC50 value of 0.03 μM, demonstrating about 5000 times stronger activity than standard chemotherapeutics like doxorubicin .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Key Enzymes: Compounds with similar structures have been shown to inhibit enzymes critical for cancer cell survival and proliferation.
- Induction of Apoptosis: Many derivatives promote programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Cell Cycle Arrest: They can cause arrest at specific phases of the cell cycle, preventing cancer cells from dividing.
Research Findings
Recent studies have explored the synthesis and biological evaluation of various derivatives related to this compound. These investigations typically utilize in vitro assays to assess cytotoxicity and mechanisms of action.
Table: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antiproliferative | Significant reduction in cell viability |
| Apoptosis Induction | Activation of caspase pathways |
| Cell Cycle Arrest | G0/G1 phase arrest observed |
| Enzyme Inhibition | Inhibition of topoisomerase II and tubulin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
